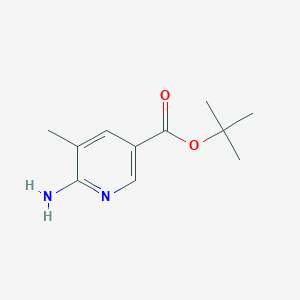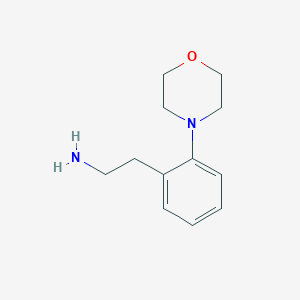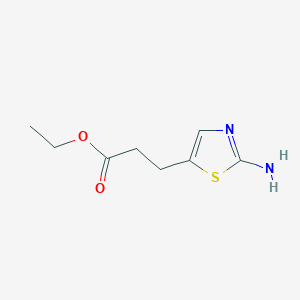![molecular formula C8H9N3OS B13561971 2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13561971.png)
2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The unique structure of this compound, which includes a methylsulfinyl group attached to the benzimidazole ring, imparts specific chemical properties and potential biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzimidazole with methylsulfinyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-aminobenzimidazole in a suitable solvent such as dichloromethane.
- Add a base such as triethylamine to the solution.
- Slowly add methylsulfinyl chloride to the reaction mixture while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methylsulfinyl group can be reduced to a methylthio group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the benzimidazole ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, solvent such as acetonitrile.
Reduction: Lithium aluminum hydride; reaction conditionsreflux, solvent such as tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reaction conditionsbase such as sodium hydride, solvent such as dimethylformamide.
Major Products Formed
Oxidation: Formation of 2-(Methylsulfonyl)-1h-benzo[d]imidazol-6-amine.
Reduction: Formation of 2-(Methylthio)-1h-benzo[d]imidazol-6-amine.
Substitution: Formation of various substituted benzimidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized as a corrosion inhibitor for metals and alloys, as well as in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s ability to interact with DNA or RNA may contribute to its antiviral and anticancer activities.
Comparación Con Compuestos Similares
2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine can be compared with other similar benzimidazole derivatives, such as:
2-(Methylthio)-1h-benzo[d]imidazol-6-amine: Similar structure but with a methylthio group instead of a methylsulfinyl group. It may have different chemical reactivity and biological activities.
2-(Methylsulfonyl)-1h-benzo[d]imidazol-6-amine: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group. It may exhibit different oxidation states and reactivity.
1h-benzo[d]imidazol-6-amine: Lacks the methylsulfinyl group, which may result in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Propiedades
Fórmula molecular |
C8H9N3OS |
|---|---|
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
2-methylsulfinyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C8H9N3OS/c1-13(12)8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,9H2,1H3,(H,10,11) |
Clave InChI |
JCIAXZMPUAHPSY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=NC2=C(N1)C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13561980.png)
